An In-depth Technical Guide to 2-Methylheptadecane (CAS Number: 1560-89-0)
An In-depth Technical Guide to 2-Methylheptadecane (CAS Number: 1560-89-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and biological significance of 2-methylheptadecane (CAS No. 1560-89-0). Primarily known as an insect sex pheromone, this long-chain branched alkane also has applications in biofuel research and as a reference standard in analytical chemistry. While direct pharmacological applications are not currently established, this document collates available toxicological data for related long-chain alkanes, offering a safety profile relevant to drug development professionals. Detailed experimental protocols for its synthesis and analysis by gas chromatography-mass spectrometry (GC-MS) are provided, alongside visualizations of its role in insect chemical communication.
Chemical and Physical Properties
2-Methylheptadecane is a saturated, branched-chain hydrocarbon with the molecular formula C₁₈H₃₈[1]. Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₈ | [1] |
| Molecular Weight | 254.50 g/mol | [1][2] |
| CAS Number | 1560-89-0 | [1][2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 311.0 °C at 760 mmHg | [4] |
| Melting Point | 5.7 °C | [4] |
| Density | ~0.8 g/cm³ | [5] |
| Flash Point | 108.9 °C | [4] |
| logP (Octanol/Water Partition Coefficient) | 10.14 (estimated) | [4] |
| Water Solubility | Insoluble | |
| IUPAC Name | 2-Methylheptadecane | [1] |
| Synonyms | Isooctadecane | [6] |
Synthesis
A notable and efficient synthesis of 2-methylheptadecane was reported by Ballini and Bosica in 1993, utilizing a two-step process involving the Henry reaction[7][8].
Experimental Protocol: Two-Step Synthesis via Henry Reaction
This protocol is based on the methodology described by Ballini and Bosica.
Step 1: Henry Reaction (Nitroaldol Condensation)
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Reaction Setup: To a stirred solution of a suitable nitroalkane (e.g., 1-nitropropane) in a suitable solvent (e.g., methanol), add a catalytic amount of a base (e.g., sodium hydroxide).
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Aldehyde Addition: Slowly add a long-chain aldehyde (e.g., pentadecanal) to the reaction mixture at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., hydrochloric acid) and extract the product with an organic solvent (e.g., diethyl ether).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting β-nitro alcohol can be purified by column chromatography on silica gel.
Step 2: Reductive Denitration
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Reaction Setup: Dissolve the purified β-nitro alcohol from Step 1 in a suitable solvent (e.g., acetonitrile).
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Reducing Agent: Add an excess of a reducing agent capable of denitration (e.g., tributyltin hydride) and a radical initiator (e.g., azobisisobutyronitrile, AIBN).
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Reaction Conditions: Heat the reaction mixture at reflux under an inert atmosphere (e.g., argon).
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Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.
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Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-methylheptadecane.
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary analytical technique for the identification and quantification of 2-methylheptadecane, particularly in complex biological matrices such as insect extracts.
Experimental Protocol: GC-MS Analysis of 2-Methylheptadecane
1. Sample Preparation (from insect glands)
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Extraction: Excise the pheromone glands from female moths and extract with a non-polar solvent such as hexane or pentane for a short duration (e.g., 1-5 minutes) to minimize the extraction of internal lipids.
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Concentration: Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 50-100 µL.
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Internal Standard: Add a known amount of an internal standard (e.g., eicosane) for quantitative analysis.
2. GC-MS Instrumentation and Conditions
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Gas Chromatograph: Agilent 7890B GC or equivalent.
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Mass Spectrometer: Agilent 5977A MSD or equivalent.
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Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating long-chain hydrocarbons.
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Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
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Injector: Splitless mode at 250 °C.
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Oven Temperature Program:
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Initial temperature: 50 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 300 °C.
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Final hold: 10 minutes at 300 °C.
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Mass Spectrometer Parameters:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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Scan Range: m/z 40-550.
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3. Data Analysis
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Identification: The retention time of the peak corresponding to 2-methylheptadecane should be compared with that of a pure standard. The mass spectrum should exhibit characteristic fragmentation patterns for branched alkanes, including a molecular ion peak (m/z 254) and a series of fragment ions separated by 14 amu (-CH₂-).
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Quantification: The concentration of 2-methylheptadecane in the sample can be determined by comparing the peak area of the analyte to that of the internal standard.
Biological Significance and Applications
Insect Pheromone
2-Methylheptadecane is a well-documented sex pheromone in several species of tiger moths (family Arctiidae)[1]. It is released by females to attract males for mating. The specificity of the pheromone signal is crucial for reproductive isolation among closely related species.
The olfactory signaling pathway in insects for pheromone detection is a complex process.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Frontiers | Odorant and pheromone receptors in insects [frontiersin.org]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Insect Sex-Pheromone Signals Mediated by Specific Combinations of Olfactory Receptors - ProQuest [proquest.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytochemical Profile and Evaluation of the Biological Activities of Essential Oils Derived from the Greek Aromatic Plant Species Ocimum basilicum, Mentha spicata, Pimpinella anisum and Fortunella margarita - PMC [pmc.ncbi.nlm.nih.gov]
